

Discovery and synthesis of IPI-549

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An In-Depth Technical Guide to the Discovery and Synthesis of Eganelisib (IPI-549)

Introduction

Eganelisib, also known as IPI-549, is an investigational, first-in-class, orally bioavailable small molecule that selectively inhibits the gamma isoform of phosphoinositide 3-kinase (PI3K-y).[1] [2] Developed by Infinity Pharmaceuticals, eganelisib is being evaluated as a potential cancer treatment due to its unique immuno-oncology mechanism.[3][4] Unlike other PI3K inhibitors that directly target tumor cell proliferation, IPI-549 is designed to modulate the tumor microenvironment (TME) by reprogramming immunosuppressive myeloid cells, thereby enhancing the anti-tumor immune response.[1][2][5] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to IPI-549.

Discovery of IPI-549

The discovery of IPI-549 stemmed from the understanding that the PI3K-y isoform is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses.[6][7] In the TME, PI3K-y signaling in myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), promotes an immunosuppressive M2-like phenotype, hindering the body's ability to fight cancer.[5][8] Therefore, selective pharmacological inhibition of PI3K-y was hypothesized to block the immunosuppressive function of these cells and promote an anti-tumor immune response.[7]

The discovery process began with the screening of a focused collection of 8-chloroisoquinolinone analogues for their ability to inhibit PI3K-y.[7] Through optimization of



these isoquinolinone PI3K inhibitors, researchers identified a lead compound, designated as compound 26 (IPI-549), which exhibited high potency and over 100-fold selectivity for PI3K-y compared to other Class I PI3K isoforms and other kinases.[7][9] This high selectivity is critical as it minimizes the off-target effects associated with pan-PI3K inhibitors, particularly the metabolic side effects linked to PI3K- α and PI3K- β inhibition.[1]

Mechanism of Action

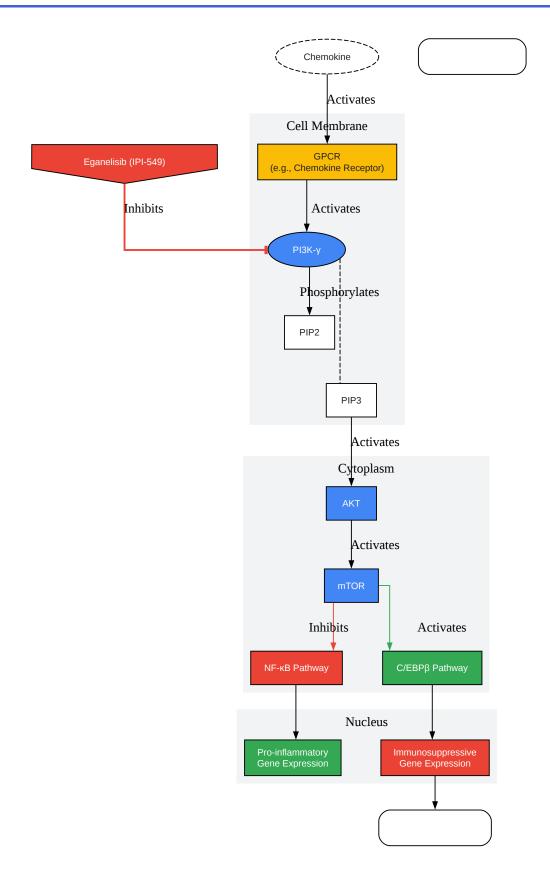
IPI-549 functions by inhibiting the enzyme PIK3CG, which disrupts the PI3K/AKT/mTOR signaling pathway.[3] PI3K-y is a key regulator of myeloid cell trafficking and function.[10] Its activation, often downstream of G-protein coupled receptors (GPCRs) like chemokine receptors, leads to the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][10] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes a transcriptional program leading to immune suppression.[10][11]

By selectively inhibiting PI3K-γ, eganelisib blocks this signaling cascade in myeloid cells.[1] This has been shown in preclinical studies to:

- Reprogram Macrophages: Inhibit the polarization of macrophages towards the immunosuppressive M2 phenotype and promote a shift to the pro-inflammatory, anti-tumor M1 phenotype.[5][8][12]
- Reduce Immune Suppression: Decrease the recruitment and function of MDSCs within the tumor.[10]
- Enhance T-Cell Activity: The resulting less-immunosuppressive TME allows for increased infiltration and activation of cytotoxic T-cells, which are essential for killing tumor cells.[12]
 [13]

The efficacy of IPI-549 is often enhanced when used in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[2][14] Preclinical models have demonstrated that IPI-549 can overcome resistance to ICI therapy in myeloid-rich tumors.[2][4]





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PI3K-y signaling pathway and the inhibitory action of Eganelisib.



Synthesis of IPI-549

The detailed synthetic route for IPI-549 is proprietary. However, the scientific literature indicates that its synthesis is based on the optimization of an isoquinolinone scaffold.[7][9] The general approach involves multi-step organic synthesis to construct the complex heterocyclic core and introduce the necessary functional groups for potent and selective PI3K-y inhibition. The final molecule is an enantiomerically pure single isomer.[15] A key publication provides an improved synthesis of the pyrazolopyrimidine component and its subsequent use in preparing the final IPI-549 molecule.[16]

Quantitative Data

Table 1: Biochemical and Cellular Activity of IPI-549

Paramete r	Pl3K-α	РІЗК-β	РІЗК-у	РІЗК-δ	Selectivit y (γ vs α/ β/δ)	Referenc e
Biochemic al IC50 (nM)	3,200	3,500	16	>8,400	>200-fold	[15][17]
Cellular IC50 (nM)	250	240	1.2	180	>140-fold	[12][15]
Binding Affinity (KD, nM)	-	-	0.29	-	>58-fold vs other Class I	[12][13]

Table 2: Preclinical Pharmacokinetic Profile of IPI-549



Species	Oral Bioavailabil ity	Clearance	Volume of Distribution (L/kg)	Plasma Half-life (t1/2, h)	Reference
Mouse	≥31%	Low	1.2 (mean)	3.2	[2][17][18]
Rat	≥31%	Low	1.2 (mean)	4.4	[2][17][18]
Dog	≥31%	Low	1.2 (mean)	6.7	[2][17][18]
Monkey	≥31%	Low	1.2 (mean)	4.3	[2][17][18]

Table 3: Key Clinical Data from MARIO-1 (Phase 1/1b)

Trial

Parameter	Monotherapy	Combination with Nivolumab	Reference
Dose Escalation	10–60 mg QD	20-40 mg QD	[11][19][20]
Patients Enrolled (n)	39	180	[11][19][20]
Most Common Grade ≥3 Treatment-Related AEs	Increased ALT (18%), Increased AST (18%)	Increased AST (13%), Increased ALT (10%), Rash (10%)	[11][19][20]
Dose-Limiting Toxicities (DLTs)	None in first 28 days; reversible hepatic enzyme elevations at 60 mg in later cycles.	Grade 3 rash, Grade 3 ALT/AST increase	[19][20][21]
Recommended Phase 2 Dose (RP2D)	-	30 mg and 40 mg QD	[11][19]

Experimental Protocols In Vitro PI3K-γ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K-y.[6]



- Objective: To determine the IC50 value of IPI-549 against purified PI3K-y enzyme.
- Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure
 the conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein
 labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled
 antibody, generating a FRET signal proportional to the enzyme activity.
- Methodology:
 - Purified recombinant PI3K-y enzyme is incubated with varying concentrations of IPI-549.
 - The kinase reaction is initiated by adding the substrate (PIP2) and ATP (at physiological concentrations, e.g., 3 mM).[12]
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is stopped, and the HTRF detection reagents (e.g., biotin-PIP3, europiumlabeled anti-GST antibody, and streptavidin-XL665) are added.
 - After incubation, the fluorescence is read at two wavelengths (e.g., 620 nm and 665 nm).
 - The ratio of the two fluorescence signals is calculated and used to determine the percent inhibition at each compound concentration.
 - IC50 values are calculated by fitting the dose-response curve using non-linear regression.



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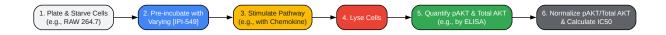
Workflow for an In Vitro PI3K-y Kinase Assay.

Cellular pAKT Inhibition Assay

This assay measures the ability of IPI-549 to inhibit PI3K signaling within a cellular context by quantifying the phosphorylation of AKT, a key downstream effector.[6]



- Objective: To determine the cellular IC50 of IPI-549.
- Principle: PI3K-y-dependent cells (e.g., RAW 264.7 murine macrophages) are stimulated to activate the PI3K pathway. The inhibitor's effect on the phosphorylation of AKT at Ser473 is quantified, typically by ELISA or Western blot.
- Methodology:
 - Plate PI3K-y-dependent cells and allow them to adhere.
 - Starve the cells in a low-serum medium to reduce basal signaling.
 - Pre-incubate the cells with a serial dilution of IPI-549 for a specified time (e.g., 30 minutes).
 - Stimulate the PI3K pathway with a relevant agonist (e.g., a chemokine or growth factor).
 - Lyse the cells with ice-cold lysis buffer.[18]
 - Quantify the amount of phosphorylated AKT (pAKT) and total AKT in the cell lysates using a method like ELISA.
 - Normalize the pAKT signal to the total AKT signal.
 - Calculate the percent inhibition of pAKT phosphorylation relative to a vehicle-treated control and determine the IC50 value.



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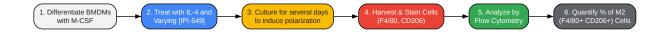
Workflow for a Cellular pAKT Inhibition Assay.

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of IPI-549 to modulate the phenotype of immune cells, a key aspect of its mechanism of action.[6][12]



- Objective: To evaluate the effect of IPI-549 on the differentiation of macrophages into the immunosuppressive M2-like phenotype.
- Principle: Bone marrow-derived macrophages (BMDMs) are cultured with cytokines (e.g., IL-4 and M-CSF) that induce polarization towards the M2 phenotype. The effect of the inhibitor on this process is measured by analyzing the expression of M2-specific cell surface markers.
- Methodology:
 - Isolate bone marrow cells from mice and differentiate them into macrophages using M-CSF.
 - Treat the macrophages with polarizing cytokines (e.g., IL-4) in the presence of varying concentrations of IPI-549 or a vehicle control.
 - Culture the cells for several days to allow for polarization.
 - Harvest the cells and stain them with fluorescently labeled antibodies against macrophage markers (e.g., F4/80) and M2 markers (e.g., CD206).
 - Analyze the stained cells using flow cytometry.
 - Quantify the percentage of M2-polarized macrophages (e.g., F4/80+ CD206+) in the presence of the inhibitor compared to the control.



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Workflow for an In Vitro Macrophage Polarization Assay.

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